molecular formula C19H31N3O2Si B13706038 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine

1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine

Cat. No.: B13706038
M. Wt: 361.6 g/mol
InChI Key: BUTSGMNYYRGPOH-UHFFFAOYSA-N
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Description

1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety and a trimethylsilyl group

Preparation Methods

The synthesis of 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole moiety and the trimethylsilyl group. The reaction conditions often involve the use of strong bases and specific solvents to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and facilitate its binding to target molecules. The piperidine and pyrazole moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine include:

    1-Boc-4-ethynylpiperidine: Lacks the pyrazole moiety and trimethylsilyl group.

    1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Contains a phenylamino group instead of the pyrazole moiety.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Features an indole ring and different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C19H31N3O2Si

Molecular Weight

361.6 g/mol

IUPAC Name

tert-butyl 4-[[4-(2-trimethylsilylethynyl)pyrazol-1-yl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H31N3O2Si/c1-19(2,3)24-18(23)21-10-7-16(8-11-21)14-22-15-17(13-20-22)9-12-25(4,5)6/h13,15-16H,7-8,10-11,14H2,1-6H3

InChI Key

BUTSGMNYYRGPOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)C#C[Si](C)(C)C

Origin of Product

United States

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